Phenylalanylglutamate
Overview
Description
Phenylalanylglutamate is a dipeptide composed of phenylalanine and glutamate . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .
Synthesis Analysis
Phenylalanylglutamate is not typically synthesized in stock, but may be available by custom synthesis . The elemental analysis of Phenylalanylglutamate includes Carbon (57.14%), Hydrogen (6.16%), and Nitrogen (9.52%) .Chemical Reactions Analysis
While specific chemical reactions involving Phenylalanylglutamate are not explicitly mentioned in the literature, it’s important to note that as a dipeptide, Phenylalanylglutamate can participate in peptide bond formation and breakdown reactions.Scientific Research Applications
In the food industry, l-glutamine glutaminases are applied to enhance the flavor of foods, whereas protein glutaminases are useful to improve the functional properties of proteins . Deamidation, the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, is mainly used to increase the usability of proteins and peptides and to improve their functional properties .
This reaction can be produced in proteins, peptides, and free amino acids, by chemical and/or enzymatic approaches . Chemical deamidation involves treatment of peptides and proteins with acid and/or alkali and, although is an economical and efficient method, it can produce unwanted results such as peptide hydrolysis, toxic compounds, and changes in the structure of amino acids that prevent its assimilation by the human body . Enzyme deamidation is specific and does not involve considerable hydrolysis of peptide bonds, production of harmful substances, and other modifications in the structure of amino acids .
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Applications of Phenolic Antioxidants : Phenolic compounds have applications as antioxidants in foods, used in dairy products, and as food additives. They possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
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Acrylamide Based Microgels : Acrylamide based microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability. They are a potential candidate for use in the field of nanotechnology, drug delivery, sensing, and catalysis .
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Applications of Phenolic Antioxidants : Phenolic compounds have applications as antioxidants in foods, used in dairy products, and as food additives. They possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
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Acrylamide Based Microgels : Acrylamide based microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability. They are a potential candidate for use in the field of nanotechnology, drug delivery, sensing, and catalysis .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWLMUIXUXLIJR-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189735 | |
Record name | Phenylalanylglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenylalanylglutamate | |
CAS RN |
3617-45-6 | |
Record name | L-Phenylalanyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3617-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanylglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanylglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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